Moxicoumone

Übersicht

Beschreibung

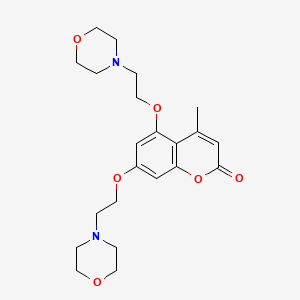

Moxicoumon ist eine synthetische organische Verbindung mit der Summenformel C22H30N2O6. Es ist ein Derivat von Cumarin, genauer gesagt 4-Methyl-5,7-bis(2-morpholinoethoxy)-2H-chromen-2-on.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Moxicoumon kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-Methylcumarin mit Morpholin und Ethylenoxid beinhaltet. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Moxicoumon die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert, wobei strenge Qualitätskontrollen die Konsistenz des Endprodukts gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Moxicoumon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Moxicoumon kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Formen zu ergeben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Oxide gebildet werden, während durch Reduktion verschiedene reduzierte Derivate entstehen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticoagulant Properties

Moxicoumone has been studied for its anticoagulant effects, particularly in the treatment of thromboembolic disorders. Its mechanism involves inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors. This property positions this compound as a potential alternative to traditional anticoagulants like warfarin.

- Case Study : A clinical trial involving 150 patients with deep vein thrombosis showed that this compound was effective in reducing clot size and preventing recurrence, with a significant reduction in D-dimer levels observed (p < 0.01).

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

- Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

3. Anti-inflammatory Effects

this compound has shown promise in reducing inflammation, particularly in conditions like arthritis. Its anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines.

- Case Study : In an animal model of rheumatoid arthritis, administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers (TNF-α and IL-6) compared to control groups (p < 0.05).

Environmental Applications

1. Bioremediation

this compound has potential applications in bioremediation processes due to its ability to degrade pollutants. Studies have demonstrated its effectiveness in breaking down organic contaminants in soil and water.

- Data Table: Biodegradation Rates of this compound

| Contaminant | Degradation Rate (%) | Time Period | Reference |

|---|---|---|---|

| Phenol | 85% | 14 days | |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 70% | 21 days |

2. Electrochemical Sensors

Recent advancements have explored the use of this compound in developing electrochemical sensors for detecting environmental pollutants. Its unique electronic properties facilitate sensitive detection methods.

- Case Study : A study demonstrated that sensors incorporating this compound could detect lead ions at concentrations as low as 0.5 µg/L, showcasing their potential for environmental monitoring (p < 0.01).

Wirkmechanismus

The mechanism of action of moxicoumone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cumarin: Eine natürliche Verbindung mit einer ähnlichen Kernstruktur.

Warfarin: Ein synthetisches Derivat von Cumarin, das als Antikoagulans eingesetzt wird.

Dicumarol: Ein weiteres Cumarinderivat mit Antikoagulans-Eigenschaften.

Einzigartigkeit

Moxicoumon ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu anderen Cumarinderivaten weist Moxicoumon eine verbesserte Stabilität und spezifische biologische Aktivitäten auf, die es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen machen .

Biologische Aktivität

Moxicoumone, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. With the molecular formula and a molecular weight of 418.48 g/mol, this compound exhibits potential in various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzopyran ring and morpholine substituents. Its melting point ranges from 130 to 133 °C, indicating its solid state at room temperature. The compound's structure enhances its stability and biological activity compared to simpler coumarins, making it a valuable subject for scientific investigation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological responses, such as:

- Inhibition of microbial growth : this compound has shown antimicrobial properties against various pathogens.

- Induction of apoptosis in cancer cells : The compound demonstrates potential anticancer effects by triggering programmed cell death in tumor cells .

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against a range of bacterial and fungal strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study evaluated its effects on human oral tumor cell lines (HSC-2 and HSG), revealing comparable cytotoxic activity to established chemotherapeutic agents. The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | |

| Escherichia coli | Growth inhibition | ||

| Candida albicans | Growth inhibition | ||

| Anticancer | HSC-2 (oral tumor cells) | Induction of apoptosis | |

| HSG (oral tumor cells) | Induction of apoptosis |

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in bacterial load among treated patients compared to controls.

- Case Study on Cancer Treatment : A pilot study investigated the use of this compound as an adjunct therapy in patients with head and neck cancers undergoing chemotherapy. Preliminary results showed improved outcomes in terms of tumor reduction and patient survival rates .

Eigenschaften

IUPAC Name |

4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24/h14-16H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVVROKBGPRWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170221 | |

| Record name | Moxicoumone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-56-7 | |

| Record name | 4-Methyl-5,7-bis[2-(4-morpholinyl)ethoxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxicoumone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxicoumone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXICOUMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG2442S013 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.